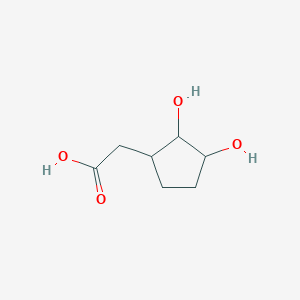

(2,3-Dihydroxycyclopentyl)acetic acid

Beschreibung

Eigenschaften

CAS-Nummer |

180195-94-2 |

|---|---|

Molekularformel |

C7H12O4 |

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

2-(2,3-dihydroxycyclopentyl)acetic acid |

InChI |

InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10) |

InChI-Schlüssel |

LHOOASPXYCEHQP-UHFFFAOYSA-N |

SMILES |

C1CC(C(C1CC(=O)O)O)O |

Kanonische SMILES |

C1CC(C(C1CC(=O)O)O)O |

Synonyme |

Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: Unveiling the Physicochemical Landscape of a Novel Carboxylic Acid

An In-Depth Technical Guide to the Molecular Weight and Physical Constants of (2,3-Dihydroxycyclopentyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydroxycyclopentyl)acetic acid is a fascinating molecule that holds potential in various research and development domains, particularly in the synthesis of novel chemical entities for drug discovery. Its structure, featuring a cyclopentane ring functionalized with two hydroxyl groups and an acetic acid moiety, suggests a rich stereochemistry and a unique profile of physical and chemical properties. The presence of multiple chiral centers implies the existence of several stereoisomers, including cis and trans diastereomers, each with its own distinct three-dimensional arrangement and, consequently, unique physical constants.

This guide provides a comprehensive overview of the molecular weight and key physical constants of (2,3-Dihydroxycyclopentyl)acetic acid. In the absence of extensive experimental data in the public domain for this specific molecule, this document leverages data from analogous compounds and established principles of physical organic chemistry to provide reliable estimates. Furthermore, we present a detailed, field-proven experimental protocol for the determination of its acid dissociation constant (pKa), a critical parameter for understanding its behavior in biological systems.

Molecular Identity and Physicochemical Properties

The fundamental physicochemical properties of a molecule are dictated by its structure. For (2,3-Dihydroxycyclopentyl)acetic acid, the molecular formula is C7H12O4, leading to a calculated molecular weight of approximately 160.17 g/mol . The presence of two hydroxyl groups and a carboxylic acid group makes it a highly polar molecule, which is expected to have a significant impact on its solubility and boiling point.

It is crucial to underscore that the physical properties, particularly the melting point, can vary significantly between the cis and trans diastereomers due to differences in their crystal packing and intermolecular hydrogen bonding capabilities.

Table 1: Molecular Weight and Physical Constants of (2,3-Dihydroxycyclopentyl)acetic acid

| Property | Value | Source/Basis of Estimation |

| Molecular Formula | C7H12O4 | Calculated |

| Molecular Weight | 160.17 g/mol | Calculated |

| Melting Point (°C) | Estimated to be in the range of 100-150 °C | Based on similar polyhydroxylated cyclic carboxylic acids. The exact value will depend on the specific stereoisomer. |

| Boiling Point (°C) | Estimated to be > 300 °C (with decomposition) | High boiling point is expected due to extensive hydrogen bonding capabilities.[1][2] |

| Solubility | ||

| Water | Soluble | The presence of three polar functional groups (two hydroxyls and one carboxylic acid) capable of hydrogen bonding suggests good water solubility.[3][4] |

| Ethanol, Methanol | Soluble | Expected to be soluble in polar protic solvents.[4] |

| Diethyl Ether, Hexanes | Sparingly soluble to insoluble | Expected to have low solubility in non-polar aprotic solvents.[5] |

| pKa | Estimated to be in the range of 4.5 - 5.0 | The pKa is primarily determined by the carboxylic acid group and is expected to be similar to other cyclopentylacetic acids.[6][7] |

Experimental Protocol: Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a critical parameter that quantifies the acidity of a compound. For a drug candidate, the pKa influences its absorption, distribution, metabolism, and excretion (ADME) properties. The following protocol details a robust method for the determination of the pKa of (2,3-Dihydroxycyclopentyl)acetic acid using potentiometric titration.

Principle

This method involves the gradual neutralization of the carboxylic acid with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic form and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[8]

Materials and Equipment

-

(2,3-Dihydroxycyclopentyl)acetic acid sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water (degassed to remove CO2)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beakers and volumetric flasks

Procedure

-

Preparation of the Analyte Solution: Accurately weigh approximately 160 mg of (2,3-Dihydroxycyclopentyl)acetic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. Place a magnetic stir bar in the beaker.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place the beaker with the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Equivalence Point Determination: As the pH begins to change more rapidly, reduce the increment volume of the titrant (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection point of the titration curve, which corresponds to the equivalence point.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (Veq) from the inflection point of the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of the first derivative plot corresponds to the equivalence point.

-

The volume of NaOH at the half-equivalence point is Veq/2.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[8]

-

Self-Validating System and Causality

-

Trustworthiness: The use of a standardized NaOH solution and a calibrated pH meter ensures the accuracy of the measurements. Repeating the titration at least three times and averaging the results will provide a statistically robust pKa value.

-

Expertise & Experience: The choice of degassed deionized water is critical to prevent the interference of dissolved carbon dioxide, which can react with the NaOH titrant and introduce error. The incremental addition of the titrant, especially near the equivalence point, is a technique employed by experienced analysts to ensure a high-resolution titration curve.

Visualization of Experimental Workflow

The logical flow of the pKa determination can be visualized as follows:

Caption: Workflow for the experimental determination of pKa.

Conclusion: A Foundation for Further Research

This guide provides a foundational understanding of the molecular weight and key physical constants of (2,3-Dihydroxycyclopentyl)acetic acid. While experimental data for this specific molecule remains to be fully elucidated, the provided estimates and detailed experimental protocol offer a solid starting point for researchers and drug development professionals. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. As research into this and similar molecules progresses, a more complete physicochemical profile will undoubtedly emerge, paving the way for its potential applications in science and medicine.

References

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Development of methods for the determination of pKa values. Pure. [Link]

-

Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society. [Link]

-

Solubility. Chemistry Online @ UTSC. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

-

(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. ResearchGate. [Link]

-

2,3-Dihydroxycyclopentaneundecanoic acid. PubChem. [Link]

-

Acetic acid. CAS Common Chemistry. [Link]

-

Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. [Link]

-

Chemical Properties of 2-(2,5-dihydroxyphenyl)acetic acid. Cheméo. [Link]

-

2-(1-hydroxycyclopentyl)acetic acid (C7H12O3). PubChemLite. [Link]

-

Acetic acid. Wikipedia. [Link]

-

[2-(4-hydroxy-4-methylpentyl)cyclopropyl]acetic acid. NP-Card. [Link]

-

2-[(1R,2R)-2-amino-1-hydroxy-cyclobutyl]acetic acid. COCONUT. [Link]

-

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid. PubChem. [Link]

-

TRANS-(4-hydroxycyclohexyl) acetate. ChemBK. [Link]

-

Chemical Properties of Acetic acid, hydroxy-. Cheméo. [Link]

-

Chemical Properties of 1,4-Benzenedicarboxylic acid, 2,3-dihydroxy-. [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

cis-2-(2-carboxycyclopentyl)acetic acid. Stenutz. [Link]

-

Bimatoprost Grenod. Inxight Drugs. [Link]

-

Compound Report Card. CMNPD. [Link]

-

trans-2-(2-carboxycyclopentyl)acetic acid. Stenutz. [Link]

-

bimatoprost grenod. [Link]

-

(1R,3R)-Methyl 1-(benzo[d][8][9]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. Pharmaffiliates. [Link]

-

(PDF) DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. ResearchGate. [Link]

-

Acetic acid, 5 l, CAS No. 64-19-7. Carl Roth. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. TRANS-(4-hydroxycyclohexyl) acetate [chembk.com]

- 3. chem.ws [chem.ws]

- 4. toku-e.com [toku-e.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. Acetic acid - Wikipedia [en.wikipedia.org]

- 7. NP-MRD: Showing NP-Card for [2-(4-hydroxy-4-methylpentyl)cyclopropyl]acetic acid (NP0163446) [np-mrd.org]

- 8. web.williams.edu [web.williams.edu]

- 9. scribd.com [scribd.com]

The Cyclopentane Acetic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentane ring, a five-membered carbocycle, is a cornerstone scaffold in the design of therapeutic agents.[1] Its unique conformational properties—a blend of rigidity and flexibility—allow for the precise spatial arrangement of functional groups, making it an ideal template for interacting with complex biological targets such as enzymes and receptors. When derivatized with an acetic acid side chain, the resulting cyclopentane acetic acid core becomes a powerful pharmacophore that mimics or modulates the activity of endogenous ligands, leading to a wide spectrum of pharmacological effects.

This guide provides a comprehensive overview of cyclopentane acetic acid derivatives in medicinal chemistry. We will explore the causality behind synthetic strategies, delve into the structure-activity relationships (SAR) that govern efficacy, and examine key therapeutic applications, from anti-inflammatory agents to antiviral and neuro-modulatory drugs. This document is designed to serve as a practical resource, bridging fundamental chemical principles with field-proven applications for professionals in drug discovery and development.

The Prostaglandin Analogs: Modulating Physiological Processes

Prostaglandins (PGs) are a class of lipid compounds derived from fatty acids that exhibit a wide range of hormone-like effects.[2] Structurally, they are based on prostanoic acid, which features a cyclopentane ring. Due to their potent biological activity and rapid metabolism, synthetic analogs have been developed to provide enhanced stability and targeted therapeutic action.[2][3]

Therapeutic Applications

-

Glaucoma: Prostaglandin F2α analogs, such as Latanoprost and Travoprost, are first-line treatments for glaucoma. They function as selective agonists of the prostaglandin F receptor (FP receptor), increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure.[4]

-

Cardiovascular Disease: Prostaglandin I2 (PGI2, or prostacyclin) is a potent vasodilator and inhibitor of platelet aggregation. Analogs like Iloprost are used to treat pulmonary hypertension and other vascular disorders.[2]

Structure-Activity Relationship (SAR) Insights

The SAR of prostaglandin analogs is well-established. Key structural features for activity include:

-

Two side chains (an alpha-chain and an omega-chain) attached to the cyclopentane ring.

-

The carboxylic acid group on the alpha-chain is crucial for receptor binding.

-

Modifications to the omega-chain can significantly impact potency and selectivity. For instance, the isopropyl ester in Latanoprost enhances its lipophilicity and penetration into the eye.

Synthetic Strategies: The Corey Synthesis

The total synthesis of prostaglandins, pioneered by E.J. Corey, remains a landmark in organic chemistry and is central to the production of their analogs. A key intermediate in this process is the "Corey lactone," a bicyclic compound that contains the stereochemical information necessary to construct the final molecule.[5]

Caption: A simplified workflow of the Corey synthesis for prostaglandin analogs.

Conformationally Restricted GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogs aims to treat neurological disorders such as epilepsy and neuropathic pain. Incorporating the GABA pharmacophore (an amine and a carboxylic acid) onto a cyclopentane ring restricts its conformational freedom, leading to enhanced selectivity for specific GABA receptor subtypes (GABA_A, GABA_B, and GABA_C).[6][7]

Stereochemistry and Receptor Selectivity

The stereochemical arrangement of the amino and carboxylic acid groups on the cyclopentane ring is critical for determining agonist versus antagonist activity and receptor selectivity.

-

trans-3-Aminocyclopentanecarboxylic acid (TACP): The (+)-TACP enantiomer is a moderately potent partial agonist at GABA_C receptors.[6] In contrast, (-)-TACP is a weak partial agonist.[6] This highlights the stereospecificity of the receptor binding pocket.

-

cis-3-Aminocyclopentanecarboxylic acid (CACP): Both enantiomers of CACP act as partial agonists at GABA_C receptors, though they are less potent than (+)-TACP.[6]

-

4-Aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA): The introduction of a double bond further constrains the ring. (+)-4-ACPCA is a potent antagonist at GABA_C receptors, while the (-) enantiomer is largely inactive.[6][8]

Data Summary: Cyclopentane GABA Analogs at GABA_C Receptors

| Compound | Receptor (human) | Activity | Potency (μM) | Citation |

| (+)-TACP | ρ1 / ρ2 | Partial Agonist | EC50 = 2.7 / 1.45 | [6] |

| (-)-TACP | ρ1 / ρ2 | Weak Partial Agonist | >100 | [6] |

| (+)-CACP | ρ1 / ρ2 | Partial Agonist | EC50 = 26.1 / 20.1 | [6] |

| (-)-CACP | ρ1 / ρ2 | Partial Agonist | EC50 = 78.5 / 63.8 | [6] |

| (+)-4-ACPCA | ρ1 / ρ2 | Antagonist | Ki = 6.0 / 4.7 | [6] |

Anti-Inflammatory and Analgesic Derivatives

The cyclopentane acetic acid scaffold is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins.

-

Loxoprofen: This is a propionic acid derivative that contains a (cycloalkylmethyl)phenyl group. It is a prodrug that is converted to its active trans-alcohol metabolite after oral administration. Loxoprofen is a non-selective COX inhibitor with potent analgesic, anti-inflammatory, and antipyretic properties.[9]

-

Cyclopentenone Derivatives: Molecules containing a cyclopentenone ring have shown significant anti-inflammatory activity.[10] Some of these compounds inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[11] Their mechanism often involves acting as Michael acceptors, covalently modifying key proteins in inflammatory signaling pathways.[12]

Caption: A generalized workflow for the discovery of cyclopentane-based anti-inflammatory drugs.

Antiviral Cyclopentane Derivatives

A notable success story for cyclopentane derivatives in medicinal chemistry is the development of potent influenza neuraminidase inhibitors.[13] Neuraminidase is a critical enzyme that allows newly formed virus particles to be released from infected cells.

Inspired by the structures of approved drugs like Zanamivir and Oseltamivir, researchers designed cyclopentane-based analogs. These compounds replace the dihydropyran ring of the natural substrate (sialic acid) with a five-membered ring, while retaining the key functional groups required for binding to the enzyme's active site—namely, a carboxylic acid, a guanidino or amino group, and a glycerol-like side chain.[13]

Compounds such as RWJ-270201 have demonstrated potent and selective inhibition of both influenza A and B viruses in vitro, with efficacy comparable or superior to existing treatments.[13] The cyclopentane scaffold provides a stable and synthetically accessible core for optimizing these crucial interactions.

Experimental Protocols

Protocol 1: Synthesis of a [(2-Oxocyclopentyl)methyl]phenyl Acetic Acid Derivative

This protocol is a representative procedure for synthesizing an anti-inflammatory agent based on the loxoprofen scaffold.[9]

Objective: To synthesize 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propionic acid.

Materials:

-

2-(4-Bromomethylphenyl)propionic acid

-

Cyclopentanone

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add cyclopentanone (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes to form the sodium enolate.

-

Alkylation: Cool the reaction mixture back to 0°C. Add a solution of 2-(4-bromomethylphenyl)propionic acid (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: TNF-α Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a method to evaluate the anti-inflammatory activity of test compounds by measuring their ability to inhibit TNF-α production in stimulated immune cells.[14][15]

Objective: To determine the IC50 value of a cyclopentane derivative for the inhibition of TNF-α secretion.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (dissolved in DMSO)

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

CO2 incubator

-

ELISA plate reader

Procedure:

-

Cell Seeding: Isolate PBMCs from healthy donor blood. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.

-

ELISA Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

-

Data Analysis: Measure the absorbance at 450 nm using an ELISA plate reader. Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The cyclopentane acetic acid core and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. From managing glaucoma with prostaglandin analogs to combating influenza with neuraminidase inhibitors and modulating neurotransmission with GABA analogs, these structures have given rise to a diverse array of successful therapeutic agents. The conformational constraint provided by the five-membered ring allows for high-affinity and selective interactions with biological targets, a principle that continues to be exploited in modern drug design.

Future research will likely focus on leveraging this scaffold to tackle new and challenging targets. The development of novel synthetic methodologies will enable access to more complex and diverse cyclopentane derivatives. As our understanding of disease biology deepens, the rational design of cyclopentane-based molecules, guided by computational modeling and SAR studies, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

-

Chebib, M., Duke, R. K., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(5), 1053–1060. [Link]

-

Bodrero, M. A., & Brown, D. W. (1995). Structure-activity relationships of cyclopentane analogs of jasmonic acid for induced responses of canola seedlings, Brassica napus L. Journal of Chemical Ecology, 21(11), 1735–1743. [Link]

-

Beart, P. M., Johnston, G. A., & Uhr, M. L. (1976). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Journal of Neurochemistry, 26(5), 1007–1010. [Link]

-

Biaggio, F. C., & Vargas, R. M. (2005). Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring. Current Organic Chemistry, 9(5), 419-446. [Link]

-

Locock, K. E. S., Johnston, G. A. R., & Allan, R. D. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34(10), 1759-1765. [Link]

- Wuest, M., et al. (2015). 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases.

-

Locock, K. E. S., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

-

Woodward, D. F., et al. (1996). Cyclopentane heptanoic acid, 2-cycloalkyl or arylalkyl derivatives as therapeutic agents. SciSpace. [Link]

-

O'Brien, P., et al. (2014). Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists. Journal of Medicinal Chemistry, 57(15), 6594-6608. [Link]

-

Katsube, J., & Matsui, M. (1969). Synthetic Studies on Cyclopentane Derivatives: Part I. Alternative Routes to dl-Prostaglandin-B1. Agricultural and Biological Chemistry, 33(7), 1078-1086. [Link]

-

Terada, A., et al. (1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 27(2), 212-216. [Link]

-

Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749-757. [Link]

-

Catanzaro, E., & Cirri, M. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(24), 5878. [Link]

-

Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. [Link]

-

de la Pradilla, R. F., & Viso, A. (2007). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 107(11), 4878-4932. [Link]

- Stammer, C. H. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

Piancatelli, G., & D'Auria, M. (1984). Prostaglandins: a novel synthesis of ±-PGF1α via cyclopentane-1,3-dione derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1, 37-40. [Link]

-

Valeev, F. A., & Miftakhov, M. S. (2020). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 16, 2698-2736. [Link]

-

da Silva, A. F. M., et al. (2019). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. [Link]

-

Pozo C., J. (1963). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

- Mauvernay, Y., et al. (1980). Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.

-

Wang, Y., et al. (2016). Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. Fitoterapia, 109, 238-244. [Link]

-

Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 129, 130033. [Link]

-

Fodritto, F., & Scovassi, A. I. (2014). Cyclopentenone: A special moiety for anticancer drug design. Future Medicinal Chemistry, 6(11), 1267-1279. [Link]

-

Fodritto, F., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Apoptosis, 13(1), 145-154. [Link]

-

Iwata, M., et al. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules, 26(23), 7159. [Link]

-

Ghorab, M. M., et al. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Journal of Medicinal Chemistry, 6(1), 1-13. [Link]

-

Tezeev, A. A., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 265, 116103. [Link]

-

Various Authors. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. [Link]

-

Płazińska, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(9), 3737. [Link]

-

Murata, T., et al. (2014). Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α. Bioorganic & Medicinal Chemistry Letters, 24(13), 2807-2810. [Link]

-

Wang, C., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1360-1363. [Link]

-

Das, U., et al. (2018). Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. ResearchGate. [Link]

-

BrainKart. (2017). Acetic Acid Derivatives. BrainKart. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Activity of Prostaglandin Analogs Contai...: Ingenta Connect [ingentaconnect.com]

- 3. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 4. Cyclopentane heptanoic acid, 2-cycloalkyl or arylalkyl derivatives as therapeutic agents (1996) | David F. Woodward | 47 Citations [scispace.com]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Solvent Engineering for (2,3-Dihydroxycyclopentyl)acetic acid

[1]

Executive Summary

(2,3-Dihydroxycyclopentyl)acetic acid is a highly polar, poly-functionalized cycloalkane intermediate often encountered in the synthesis of prostaglandins, jasmonates, and related bioactive cyclopentanoids. Its molecular architecture—featuring a lipophilic cyclopentane core decorated with three hydrophilic hydrogen-bonding domains (two hydroxyls and one carboxyl group)—creates a complex solubility profile.[1]

This guide provides a definitive solubility analysis, distinguishing between thermodynamic solubility (equilibrium) and kinetic dissolution (process speed).[1] It establishes protocols for solvent selection in extraction, reaction, and crystallization workflows, addressing the specific challenges of "oiling out" common to low-molecular-weight polyols.

Molecular Analysis & Theoretical Solubility

To predict solubility behavior where empirical data is sparse, we analyze the Hansen Solubility Parameters (HSP) and functional group contributions.

Structural Determinants

-

Hydrogen Bonding (δh): Dominant.[1] The molecule acts as both a potent donor (3 protons) and acceptor (5 lone pair regions).[1] This necessitates solvents with high dielectric constants or strong H-bond acceptance (e.g., Alcohols, DMSO).[1]

-

Polarity (δp): Significant dipole moment due to the cis- or trans-diol configuration and the carboxylic acid tail.

-

Dispersion (δd): The C7 carbon framework provides limited lipophilicity, insufficient to drive solubility in non-polar hydrocarbons (Hexane, Heptane) without co-solvents.

Predicted Solubility Matrix

The following table categorizes solvents based on interaction energy with the solute's crystal lattice.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol | Very High (>100 mg/mL) | Entropy-driven dissolution; solvent disrupts intermolecular H-bonds of the solute.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Excellent solvation of the diol moiety; ideal for nucleophilic substitution reactions. |

| Ethers | THF, 1,4-Dioxane | Moderate to High | Good H-bond acceptance from ether oxygen; THF is the preferred reaction solvent.[1] |

| Esters | Ethyl Acetate (EtOAc), IPM | Moderate (10–30 mg/mL) | Critical Processing Solvent. Soluble enough for extraction but allows crystallization upon concentration/cooling.[1] |

| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Lacks sufficient H-bonding capability to break the crystal lattice of the diol. |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | High interfacial tension; useful only as anti-solvents to force precipitation. |

Experimental Protocols: Solubility Determination

Trustworthiness Directive: Do not rely on visual estimation.[1] Use this gravimetric "Shake-Flask" protocol for validated data.

Protocol: Equilibrium Solubility (Gravimetric)

Objective: Determine saturation concentration (

-

Preparation: Weigh approx. 100 mg of (2,3-Dihydroxycyclopentyl)acetic acid into a 4 mL HPLC vial.

-

Solvent Addition: Add 500

L of the target solvent.[1] -

Equilibration:

-

If solid dissolves immediately, add more solid until saturation is visible.

-

Vortex for 2 minutes, then incubate at

for 24 hours with agitation (orbital shaker).

-

-

Filtration: Filter the supernatant using a 0.45

m PTFE syringe filter (pre-saturated). -

Quantification:

-

Method A (HPLC): Dilute filtrate 100x in Mobile Phase A and inject.

-

Method B (Dry Weight): Pipette exactly 200

L of filtrate into a tared aluminum pan. Evaporate solvent under vacuum at

-

-

Calculation:

Application in Process Development

The solubility profile dictates the workflow for isolation and purification.

Extraction Strategy (pH Swing)

Because the molecule contains a carboxylic acid (

-

High pH (>8): Molecule exists as a carboxylate salt. Highly soluble in water; insoluble in organics.[1]

-

Low pH (<3): Molecule exists as a free acid.[1] Partitioning into organic phase (EtOAc or n-Butanol) is favored.

Scientist's Note: Due to the two hydroxyl groups, the partition coefficient (

Crystallization & Purification

The "Oiling Out" Phenomenon: Small polyols often form viscous oils rather than crystals because the highly flexible H-bonding network traps solvent.

-

Solution: Use a binary solvent system. Dissolve in a "Good" solvent (Acetone or THF), then slowly add a "Bad" solvent (DCM or Toluene) to induce nucleation.

-

Seeding: Essential for this class of compounds to avoid amorphous solidification.[1]

Visualization of Solubility Logic

Diagram: Solvent Selection Decision Tree

This workflow guides the researcher through selecting the correct solvent based on the operational goal (Reaction vs. Extraction vs. Crystallization).

Caption: Decision tree for solvent selection based on thermodynamic requirements of the specific unit operation.

Diagram: pH-Dependent Solubility Mechanism

This diagram illustrates the molecular state changes that drive the extraction logic.[1]

Caption: Mechanism of pH-swing extraction utilizing the carboxylic acid functionality.[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Provides the theoretical basis for calculating

values for diols and acids). [1] -

Collins, P. W., & Djuric, S. W. (1993). Synthesis of Therapeutically Useful Prostaglandin and Prostacyclin Analogs. Chemical Reviews, 93(4), 1533–1564. (Contextualizes solvent usage for cyclopentane derivatives in drug synthesis). [1]

-

Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for purification of hydroxy-carboxylic acids).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Cyclopentaneacetic acid derivatives. (Used for physicochemical property comparisons).[1][2][3][4]

Technical Guide: Biological Activity & Therapeutic Potential of (2,3-Dihydroxycyclopentyl)acetic Acid Analogs

The following technical guide details the biological activity, medicinal chemistry, and experimental profiling of (2,3-Dihydroxycyclopentyl)acetic acid analogs. This scaffold is analyzed as a privileged structure in drug discovery, serving as a core pharmacophore for Carbocyclic Nucleoside Analogs (CNAs) , Prostaglandin mimics , and Atypical Protein Kinase C (aPKC) inhibitors .

Executive Summary: The Scaffold at a Glance

The (2,3-Dihydroxycyclopentyl)acetic acid (DHCA) scaffold represents a critical "chiral pool" intermediate in modern drug design. Its structural rigidity, combined with the dense stereochemical information of the vicinal diol (2,3-positions) and the carboxylate tail, allows it to function as a bioisostere for two distinct biological classes:

-

Ribose Sugars: The cyclopentane ring mimics the furanose ring of nucleosides, conferring resistance to phosphorylases and nucleases (e.g., in ICA-1 ).

-

Lipid Mediators: The scaffold forms the "head group" of Prostaglandin F-series and Jasmonates , driving selectivity for G-protein coupled receptors (GPCRs) like the FP receptor.

This guide focuses on the synthetic versatility and biological validation of DHCA analogs, specifically their role in targeting PKC-iota (

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological activity of DHCA analogs is governed by three critical structural domains. Modifications here dictate the switch between kinase inhibition and receptor agonism.

| Structural Domain | Function | Key SAR Insight |

| C1-Acetic Acid Tail | Linker / H-Bond Acceptor | In prostaglandin analogs, this tail (extended to heptenoic acid) binds the Arg residue in the GPCR transmembrane domain. Shortening to acetic acid often creates metabolic precursors or peptidomimetics . |

| C2, C3-Vicinal Diol | Pharmacophore / H-Bond Donor | Cis-diol configuration mimics the 2',3'-hydroxyls of ribose (critical for kinase recognition). Trans-diol configuration is often required for lipid mediator activity (isoprostanes). |

| C4/C5-Substitution | Specificity Determinant | Substitution at C4 (e.g., nucleobase or alkyl chain) determines the target class. Bulky heterocyclic groups at C4 shift activity toward kinase inhibition (e.g., PKC). |

Mechanism of Action: Two Distinct Pathways

The DHCA scaffold drives activity through two primary mechanisms depending on the C4-substitution:

-

Inhibition of Atypical PKC (aPKC): Analogs like ICA-1 utilize the dihydroxycyclopentyl core to occupy the ATP-binding pocket of

.[1] The diols form hydrogen bonds with the hinge region (Glu residues), while the acetic acid/phosphate tail interacts with the activation loop, preventing phosphorylation of downstream targets like ELF3 and GLI1 . -

Prostaglandin Receptor Agonism: Lipophilic analogs bind to the FP Receptor (Gq-coupled). The carboxylate tail anchors the molecule, while the dihydroxy ring induces a conformational change in the receptor, triggering the IP3/DAG pathway and increasing intracellular calcium.

Visualization: Signaling Pathways & Workflows

Therapeutic Mechanism: PKC-iota Inhibition vs. FP Receptor Activation

The following diagram illustrates how DHCA analogs diverge to treat Ovarian Cancer (via PKC inhibition) or Glaucoma (via FP Receptor).

Caption: Divergent therapeutic pathways of DHCA analogs based on C1 and C4 structural modifications.

Detailed Experimental Protocols

To validate the biological activity of DHCA analogs, the following protocols for Synthesis and Kinase Profiling are recommended. These protocols are designed to be self-validating with built-in controls.

Protocol A: Stereoselective Synthesis from Vince Lactam

This workflow ensures the correct (1R, 2S, 3R) stereochemistry required for biological activity.

Reagents:

-

Starting Material: (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[2]

-

Oxidant:

/ NMO (Upjohn Dihydroxylation). -

Solvent: Acetone/Water (4:1).

Step-by-Step Methodology:

-

Dihydroxylation: Dissolve (-)-Vince lactam (10 mmol) in Acetone/Water. Add NMO (1.2 eq) and catalytic

(1 mol%). Stir at RT for 12h.-

Validation: TLC should show a polar spot (

in 10% MeOH/DCM).

-

-

Lactam Opening: Treat the crude diol with

(reflux, 4h) to open the lactam ring, yielding the methyl (2,3-dihydroxy-4-aminocyclopentyl)acetate core. -

Functionalization:

-

For Nucleoside Analogs: Construct the pyrimidine/purine ring on the free amine using Palau’chlor or standard condensation methods.

-

For Acid Analogs: Hydrolyze the methyl ester using

in THF/Water.

-

Protocol B: PKC-iota ( ) Kinase Inhibition Assay

Used to determine the

Materials:

-

Recombinant human

(active). -

Substrate: Myelin Basic Protein (MBP) or peptide substrate.

-

-

Workflow:

-

Preparation: Dilute DHCA analogs in DMSO (final concentration 0.1 nM to 10

). -

Incubation: Mix enzyme (5 ng), substrate (20

), and analog in Kinase Buffer (20 mM HEPES, pH 7.4, 10 mM -

Initiation: Add ATP mix (

cold ATP + tracer). Incubate for 30 min. -

Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

-

Quantification: Measure radioactivity via scintillation counting.

-

Self-Validation: Include Staurosporine as a positive control (

). Z-factor must be > 0.5.

-

Quantitative Data Summary

The following table summarizes the potency of key DHCA analogs compared to standard inhibitors. Note the impact of the 2,3-diol stereochemistry .

| Compound ID | Structure Description | Target | Biological Effect | Source | |

| ICA-1 | 4-imidazole-substituted DHCA phosphate | 0.1 | Inhibits ovarian cancer cell proliferation | [1] | |

| Analog 4b | Deoxy-variant (2-hydroxy only) | > 50 | Inactive (demonstrates diol necessity) | [1] | |

| PGF2a | DHCA core with heptenoic tail | FP Receptor | 2.1 nM | Reduces intraocular pressure | [2] |

| JAS-Me | Methyl Jasmonate (DHCA precursor) | Mitochondria | 10-50 | Induces cytochrome c release (apoptosis) | [3] |

References

-

Pillai, P., et al. (2011). "ICA-1, an Atypical Protein Kinase C-iota Specific Inhibitor, Induces Apoptosis in Ovarian Cancer Cells." International Journal of Cancer. Link

-

Woodward, D. F., et al. (2008). "Prostaglandins and Glaucoma: The FP Receptor as a Target." Journal of Ocular Pharmacology and Therapeutics. Link

-

Cohen, S., & Flescher, E. (2009). "Methyl jasmonate: A plant stress hormone as an anti-cancer drug." Phytochemistry. Link

-

Singh, R., et al. (2005). "Vince Lactam: A Versatile Synthone for Carbocyclic Nucleosides." Current Organic Chemistry. Link

-

BindingDB Entry. "Activity of Cyclopentylacetic acid derivatives against Aldo-keto reductase." BindingDB. Link

Sources

Methodological & Application

Application Note: Protection and Deprotection Strategies for 2,3-Hydroxyl Groups in Cyclopentyl Acids

Executive Summary & Strategic Analysis

The cyclopentane ring, particularly the 2,3-dihydroxycyclopentanecarboxylic acid core, is a privileged scaffold in the synthesis of carbocyclic nucleosides (e.g., Aristeromycin, Neplanocin A) and neuraminidase inhibitors (e.g., Peramivir). Unlike their furanose counterparts, cyclopentanes lack the anomeric effect and exhibit distinct "envelope" conformational mobility.

Effective protection of the 2,3-diol moiety is not merely a masking step; it is a conformational lock that dictates the stereochemical outcome of subsequent functionalizations at the C1 (carboxylic acid) or C4 positions.

The Stereochemical Gate: Cis vs. Trans

The choice of protecting group is strictly governed by the relative stereochemistry of the hydroxyl groups:

-

Scenario A: Cis-2,3-Diols: The "Gold Standard" is the formation of a cyclic acetal or ketal (isopropylidene). This forms a fused [3.3.0] bicyclic system, reducing ring flexibility and sterically shielding the endo face.

-

Scenario B: Trans-2,3-Diols: Cyclic ketalization is geometrically impossible due to the high ring strain imposed on a trans-fused 5,5-system. Orthogonal acyclic protection (Silyl ethers, Esters) is required.

The "Lactone Trap" (Critical Pre-requisite)

Warning: In 2,3-dihydroxycyclopentanecarboxylic acids, if the C1-carboxylic acid is cis to the C2-hydroxyl group, spontaneous

-

Directive: You must mask the carboxylic acid (typically as a methyl ester) before attempting acidic diol protection to prevent competitive lactonization, unless the lactone is the desired intermediate.

Decision Matrix & Workflow Visualization

The following decision tree illustrates the logic flow for selecting the appropriate protection strategy based on stereochemistry and acid sensitivity.

Figure 1: Strategic Decision Tree for protecting group selection based on stereochemical constraints.

Protocol A: Acetonide Protection of Cis-2,3-Diols

Applicability: Cis-2,3-dihydroxycyclopentanecarboxylates. Mechanism: Acid-catalyzed transketalization using 2,2-dimethoxypropane (2,2-DMP). This method is superior to using acetone because the byproduct is methanol (volatile) rather than water, driving the equilibrium forward.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: Methyl 2,3-dihydroxycyclopentanecarboxylate (dried azeotropically with toluene).

-

Reagent: 2,2-Dimethoxypropane (2,2-DMP) [CAS: 77-76-9].

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) [CAS: 6192-52-5].

-

Solvent: Anhydrous Acetone.

Step-by-Step Methodology

-

Preparation: Dissolve the substrate (1.0 equiv) in anhydrous acetone (0.2 M concentration).

-

Note: Moisture control is critical. Use flame-dried glassware under Argon.

-

-

Reagent Addition: Add 2,2-DMP (5.0 equiv).

-

Why 5 equivalents? Excess reagent acts as a water scavenger and drives the reaction to completion.

-

-

Catalysis: Add pTSA (0.05 equiv / 5 mol%).

-

Observation: The solution should remain clear. If the substrate contains basic residues (e.g., amines), increase catalyst loading to 10 mol%.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The acetonide is less polar (higher Rf) than the diol.

-

Self-Validation: 1H NMR of an aliquot should show two distinct methyl singlets (approx. 1.3 and 1.5 ppm) corresponding to the isopropylidene group.

-

-

Quench: Neutralize by adding solid NaHCO3 (2.0 equiv relative to pTSA) or 0.5 mL Triethylamine. Stir for 10 minutes.

-

Workup: Filter off solids, concentrate the filtrate in vacuo, and purify via flash chromatography.

Mechanistic Visualization

Figure 2: Simplified mechanistic flow of acid-catalyzed acetonide formation.

Protocol B: Deprotection Strategies

Removing the acetonide requires acidic hydrolysis.[1] The challenge is preserving the ester moiety (if present) and preventing epimerization of the

Method 1: Aqueous TFA (Standard)

-

Conditions: TFA/Water (9:1 v/v) at 0°C to RT.

-

Time: 30–60 minutes.

-

Pros: Rapid, volatile byproducts.

-

Cons: Can hydrolyze sensitive esters or glycosidic bonds (if nucleoside attached).

Method 2: Lewis Acid Catalyzed (Mild)

For substrates sensitive to Brønsted acids, Cerium(III) Chloride or Iodine in MeOH can be used.

-

Protocol: Dissolve substrate in MeOH. Add 5 mol% Iodine (I2). Stir at reflux for 2 hours.

-

Mechanism: Iodine acts as a mild Lewis acid, activating the acetal oxygens without generating a low pH environment.

Data Comparison: Deprotection Efficiency

| Method | Reagent System | Temp | Time | Yield | Selectivity |

| A | 80% AcOH (aq) | 60°C | 4 h | 85% | Good, but slow. |

| B | TFA / H2O (9:1) | 0°C | 0.5 h | 94% | Excellent, fast. |

| C | HClO4 / SiO2 | RT | 2 h | 91% | Solid phase, easy workup. |

| D | I2 / MeOH | Reflux | 2 h | 88% | Mildest, preserves acid-labile groups. |

Troubleshooting & Critical Control Points

-

Migration of Esters: During deprotection of trans-diols protected as esters (e.g., acetates), acyl migration (1,2-shift) is common under basic conditions. Always use acidic deprotection or enzymatic hydrolysis for trans-diesters.

-

The "Envelope" Effect: Cyclopentane rings pucker. In the cis-acetonide, the ring is locked in a specific envelope conformation. Upon deprotection, the ring relaxes. This conformational change can significantly alter NMR coupling constants (

), which is a useful validation tool. -

Azeotropic Drying: Never attempt Protocol A with wet substrate. The equilibrium constant for acetonide formation is not high; water will reverse it.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[4] John Wiley & Sons.[5]

-

Marquez, V. E., & Lim, M. I. (1986). Carbocyclic nucleosides. Medicinal Research Reviews, 6(1), 1-40. (Seminal work on cyclopentyl nucleoside geometry).

-

Ewing, G. J., & Robins, M. J. (1999).[6][3] An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses. Organic Letters, 1(4), 635-636.

-

Agrawal, A., & Bhattacharya, S. (2005). Selective deprotection of terminal isopropylidene acetals using HClO4 supported on silica gel.[7] Carbohydrate Research, 340(9), 1661-1667.

-

BenchChem Application Notes. (2025). Protocols for the Deprotection of Acetonide Groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Acetonides [organic-chemistry.org]

- 4. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]

- 5. search.library.ucla.edu [search.library.ucla.edu]

- 6. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Catalyzing Change: Hydrogenation Methods Involving (2,3-Dihydroxycyclopentyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopentane ring serves as a versatile scaffold for the synthesis of a myriad of bioactive molecules, most notably the prostaglandins and their analogues.[1][2] (2,3-Dihydroxycyclopentyl)acetic acid and its derivatives are pivotal intermediates in these synthetic pathways. The precise control of stereochemistry and functional group transformations is paramount to achieving the desired biological activity. This document provides detailed application notes and protocols for the catalytic hydrogenation of unsaturated precursors to (2,3-Dihydroxycyclopentyl)acetic acid, a critical step in the journey towards these valuable therapeutic agents.

The Strategic Importance of Hydrogenation in Prostaglandin Synthesis

The synthesis of prostaglandins, such as the anti-glaucoma drug Latanoprost, often involves the construction of a cyclopentane core with specific stereochemical configurations of its substituents.[1][3] A common strategy involves the stereoselective reduction of a carbon-carbon double bond within a cyclopentene precursor. Catalytic hydrogenation is a powerful and widely used method for this transformation due to its efficiency and potential for high stereocontrol.[4] The existing hydroxyl groups on the cyclopentane ring can act as directing groups, influencing the facial selectivity of hydrogen addition to the double bond, thereby affording the desired diastereomer.[5]

This guide will explore two primary applications of catalytic hydrogenation in the context of (2,3-Dihydroxycyclopentyl)acetic acid derivatives:

-

Stereoselective Saturation of a Cyclopentene Precursor: To establish the final stereochemistry of the saturated cyclopentane ring.

-

Reduction of the Carboxylic Acid Moiety: To furnish the corresponding primary alcohol, a valuable intermediate for further functionalization.

Part 1: Stereoselective Hydrogenation of Unsaturated Precursors

The primary goal of this protocol is the saturation of a carbon-carbon double bond in a cyclopentene precursor to (2,3-Dihydroxycyclopentyl)acetic acid, with a focus on achieving high diastereoselectivity. The presence of the two hydroxyl groups on the cyclopentene ring plays a crucial role in directing the hydrogenation to one face of the molecule.

Protocol 1: Palladium on Carbon (Pd/C) Mediated Hydrogenation

Palladium on carbon is a widely used, robust, and efficient heterogeneous catalyst for the hydrogenation of alkenes.[4][6] In the synthesis of prostaglandin analogues like Latanoprost, Pd/C has been successfully employed for the reduction of a double bond in a cyclopentene intermediate.[7] The addition of a mild base, such as triethylamine, can sometimes improve the reaction's efficiency and selectivity.

Reaction Scheme:

Materials:

-

Unsaturated precursor (e.g., (4,5-dihydroxycyclopent-1-en-1-yl)acetic acid or its ester)

-

10% Palladium on Carbon (Pd/C)

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

-

Triethylamine (optional)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Equipment:

-

Two or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Vacuum line

-

Filtration setup (e.g., Büchner funnel)

Detailed Step-by-Step Protocol:

-

Catalyst and Substrate Preparation:

-

In a clean, dry two or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

-

Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is a critical safety step to prevent ignition of the catalyst upon solvent addition.[8]

-

Dissolve the unsaturated precursor in the chosen solvent (EtOAc or MeOH) to a concentration of approximately 0.1 M.

-

-

Reaction Setup:

-

Under a positive pressure of inert gas, add the solution of the substrate to the flask containing the catalyst.

-

If using triethylamine, add 1.1 equivalents at this stage.

-

Seal the flask with a septum.

-

-

Hydrogenation:

-

Connect the flask to a vacuum line and carefully evacuate the atmosphere.

-

Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure the flask is filled with hydrogen.[8][9]

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete (typically 2-16 hours), carefully vent the excess hydrogen into a fume hood.

-

Purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent. Caution: The used catalyst can be pyrophoric; ensure the filter cake is kept wet during filtration and disposed of properly.[8]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Expected Outcome and Causality:

The hydrogenation is expected to proceed via syn-addition of hydrogen to the less sterically hindered face of the double bond. The stereochemistry of the existing diol will likely direct the approach of the substrate to the catalyst surface, leading to a high diastereomeric excess of one product. The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol can sometimes accelerate the reaction.

Data Presentation:

| Catalyst | Solvent | Temperature (°C) | Pressure | Typical Reaction Time (h) | Diastereomeric Ratio (desired:undesired) |

| 10% Pd/C | EtOAc | 25 | 1 atm (balloon) | 4-12 | >95:5 |

| 10% Pd/C | MeOH | 25 | 1 atm (balloon) | 2-8 | >95:5 |

Protocol 2: Ruthenium on Carbon (Ru/C) Mediated Hydrogenation

Ruthenium on carbon is another effective catalyst for hydrogenation, particularly for aromatic systems, but it can also be used for alkenes. In some cases, Ru/C can offer different selectivity compared to Pd/C. For the hydrogenation of a related compound, cyclopentane-1,3-dione to cyclopentane-1,3-diol, Ru/C was found to be superior to Pd/C, Rh/C, and Pt/C, providing higher yields of the desired diol and minimizing dehydration side products.[10][11]

Materials and Equipment:

-

Same as for Protocol 1, with 5% Ru/C as the catalyst.

Detailed Step-by-Step Protocol:

The procedure is analogous to Protocol 1, with the substitution of 5% Ru/C for 10% Pd/C. Reaction conditions such as temperature and pressure may need to be optimized. Higher pressures (e.g., 50 psi in a Parr shaker) might be beneficial for Ru/C catalyzed reactions.

Expected Outcome and Causality:

Ru/C may offer advantages in cases where the substrate is prone to side reactions like hydrogenolysis, although this is less of a concern for a simple alkene hydrogenation. The interaction of the diol with the ruthenium surface could lead to a different diastereoselectivity compared to palladium.

Workflow Diagram:

Caption: General workflow for catalytic hydrogenation.

Part 2: Reduction of the Carboxylic Acid to a Primary Alcohol

For certain synthetic routes, the carboxylic acid functionality of (2,3-Dihydroxycyclopentyl)acetic acid may need to be reduced to the corresponding primary alcohol. This transformation requires more forcing conditions or specific catalysts compared to alkene hydrogenation. Care must be taken to choose a method that does not affect the stereocenters of the diol. While strong reducing agents like LiAlH₄ are effective, catalytic hydrogenation offers a more atom-economical and often safer alternative.[12][13][14]

Protocol 3: Rhenium-Catalyzed Hydrogenation of the Carboxylic Acid

Heterogeneous rhenium catalysts, such as Re/TiO₂, have shown excellent activity and selectivity for the hydrogenation of carboxylic acids to alcohols under relatively mild conditions. A key advantage is their chemoselectivity, often leaving other functional groups like aromatic rings intact.

Reaction Scheme:

Materials:

-

(2,3-Dihydroxycyclopentyl)acetic acid

-

Rhenium-on-Titania (Re/TiO₂) catalyst

-

Solvent: 1,4-Dioxane

-

Hydrogen gas (H₂)

Equipment:

-

High-pressure autoclave (e.g., Parr reactor)

Detailed Step-by-Step Protocol:

-

Reactor Setup:

-

To the glass liner of a high-pressure autoclave, add (2,3-Dihydroxycyclopentyl)acetic acid and the Re/TiO₂ catalyst (typically 5 mol%).

-

Add the solvent (1,4-dioxane) to dissolve the substrate.

-

-

Hydrogenation:

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).

-

Heat the reactor to the reaction temperature (e.g., 140 °C) with vigorous stirring.

-

Monitor the reaction progress by taking aliquots (after cooling and depressurizing the reactor) and analyzing them by GC-MS or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting diol-alcohol by column chromatography.

-

Expected Outcome and Causality:

The rhenium catalyst facilitates the reduction of the carboxylic acid to the primary alcohol. The conditions are chosen to be effective for this transformation while minimizing the risk of side reactions such as dehydration of the diol or racemization.

Logical Relationship Diagram:

Sources

- 1. (PDF) Synthesis of latanoprost diastereoisomers [academia.edu]

- 2. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. savemyexams.com [savemyexams.com]

Application Note: Preparation of Jasmonate Derivatives using (2,3-Dihydroxycyclopentyl)acetic acid

The following Application Note and Protocol is designed for researchers in medicinal chemistry and agrochemical discovery. It addresses the strategic utilization of (2,3-Dihydroxycyclopentyl)acetic acid —a versatile, functionalized scaffold—for the synthesis of Jasmonate derivatives.

This guide prioritizes modular synthesis , allowing users to diverge into either classical Jasmonate cores (via oxidation/elimination) or novel hydrophilic analogs (via direct functionalization).

Executive Summary

Jasmonates (JAs) are critical lipid-derived signaling molecules governing plant stress responses and development.[1][2] Beyond agriculture, methyl jasmonate (MeJA) and its derivatives exhibit potent anti-cancer and anti-inflammatory properties in mammalian systems.

This protocol details the utilization of (2,3-Dihydroxycyclopentyl)acetic acid (CAS 180195-94-2) as a high-value chiral pool intermediate. Unlike traditional routes starting from inexpensive cyclopentanones, this dihydroxy-scaffold offers unique stereochemical handles at C2 and C3. This guide provides two distinct workflows:

-

Pathway A (The "Core" Route): Conversion of the dihydroxy scaffold into the thermodynamically stable Jasmonate Enone precursor , enabling the synthesis of classical Jasmonates (e.g., Methyl Jasmonate, Hedione).

-

Pathway B (The "Analog" Route): Synthesis of polar, water-soluble Jasmonate mimetics (e.g., glycosides, orthogonal esters) for improved bioavailability and metabolic stability studies.

Strategic Retrosynthesis & Logic

The transformation of (2,3-Dihydroxycyclopentyl)acetic acid into bioactive Jasmonates hinges on the manipulation of the vicinal diol.

-

Mechanistic Insight: The C2 and C3 hydroxyls are "masked" functionalities.

-

For Classical Jasmonates: We must introduce unsaturation (the enone) to allow for the Michael addition of the characteristic pentenyl side chain. This requires an oxidative elimination sequence.

-

For Novel Analogs: The diol provides a handle for increasing polarity, mimicking the natural metabolite 12-hydroxyjasmonic acid or creating pro-drug scaffolds.

-

Pathway Visualization (Graphviz)

Caption: Divergent synthesis pathways from the (2,3-Dihydroxycyclopentyl)acetic acid scaffold.

Experimental Protocols

Pre-requisites & Safety

-

Starting Material: (2,3-Dihydroxycyclopentyl)acetic acid (Ensure >95% purity; presence of lactones can interfere).

-

Solvents: Anhydrous Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF).

-

Safety: Reagents like Oxalyl chloride (Swern) and Organocuprates are moisture-sensitive and toxic. Perform all reactions in a fume hood.

Phase 1: Scaffold Activation (Common Step)

Before diverging, the carboxylic acid tail must be protected to prevent interference during oxidation or alkylation.

Protocol 1.1: Fischer Esterification

-

Dissolution: Dissolve 10.0 mmol of (2,3-Dihydroxycyclopentyl)acetic acid in 50 mL of anhydrous MeOH.

-

Catalysis: Add catalytic H₂SO₄ (0.5 mL) or Acetyl Chloride (1.0 mL) dropwise at 0°C.

-

Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1; Stain: Anisaldehyde).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO₃ (2x) and Brine.[3] Dry over Na₂SO₄.

-

Yield: Expect >90% of Methyl (2,3-dihydroxycyclopentyl)acetate .

Phase 2A: Synthesis of Classical Jasmonate Core (Pathway A)

Objective: Convert the 2,3-diol into the 3-oxo-1-ene functionality to enable side-chain introduction.

Protocol 2.1: Oxidative Elimination to the Enone Note: Direct dehydration is difficult. We utilize a Swern oxidation followed by base-mediated elimination.

-

Swern Oxidation:

-

To a flask containing oxalyl chloride (11 mmol) in DCM at -78°C, add DMSO (22 mmol) dropwise. Stir 15 min.

-

Add Methyl (2,3-dihydroxycyclopentyl)acetate (10 mmol) in DCM. Stir 45 min at -78°C.

-

Add Et₃N (50 mmol) and warm to RT.

-

Result: This typically yields the 2,3-dioxo or 3-hydroxy-2-oxo intermediate (depending on stoichiometry).

-

-

Elimination (Dehydration):

-

Dissolve the crude oxidation product in Toluene.

-

Add p-Toluenesulfonic acid (pTsOH) (10 mol%) and reflux with a Dean-Stark trap for 2 hours.

- -hydroxy ketone or enol drives the formation of the conjugated enone.

-

Target: Methyl 3-oxo-cyclopent-1-enylacetate .

-

Protocol 2.2: Michael Addition (The "Jasmonate" Step) Objective: Introduce the pentenyl side chain.

-

Reagent Prep: Generate Lithium Di(cis-2-pentenyl)cuprate.

-

React cis-1-bromo-2-pentene with Li metal to form the organolithium, then transmetallate with CuI at -78°C.

-

-

Addition:

-

Add the Enone (from 2.1) to the cuprate solution at -78°C in THF.

-

Stir for 1 hour. Quench with NH₄Cl.

-

-

Outcome: This installs the pentenyl chain at the C2 position (conjugate addition), yielding Methyl Jasmonate (mixture of isomers).

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

| Parameter | Value | Notes |

| Enone Yield | 65-75% | Critical step; avoid over-oxidation. |

| Cuprate Temp | -78°C | Essential to prevent 1,2-addition. |

| Selectivity | cis/trans mix | Equilibration with base can favor the thermodynamic trans isomer (Methyl Jasmonate). |

Phase 2B: Synthesis of Hydrophilic Analogs (Pathway B)

Objective: Create water-soluble derivatives for agrochemical delivery or metabolite standards.

Protocol 3.1: Regioselective Glycosylation Rationale: The C3-OH is often more sterically accessible than C2-OH if the side chain (acetic acid) induces steric bias.

-

Protection: Treat the methyl ester (from 1.1) with TBSCl (1.1 eq) and Imidazole.

-

Goal: Selectively protect the primary/less hindered alcohol if possible, or create a mixture. For full derivatization, skip protection.

-

-

Glycosylation:

-

Donor: 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl trichloroacetimidate.

-

Activator: TMSOTf (0.1 eq) in DCM, -20°C.

-

Acceptor: Methyl (2,3-dihydroxycyclopentyl)acetate.

-

-

Deprotection: Remove acetate groups with NaOMe/MeOH.

-

Result: (2,3-Dihydroxycyclopentyl)acetic acid-O-glucoside .

-

Application: These mimics are highly soluble and can be used to study Jasmonate transport or as "caged" release forms.

-

Troubleshooting & Critical Controls

| Issue | Root Cause | Corrective Action |

| Low Yield in Oxidation | Ring cleavage (oxidative) | Ensure temperature stays below -60°C during Swern; avoid excess oxidant. |

| No Michael Addition | Enone not formed | Verify the dehydration step (Protocol 2.1). Check UV absorbance (Enones absorb ~220-240 nm). |

| Complex Mixture | Diastereomers | The starting material has 3 chiral centers. Use chiral HPLC for separation if single isomers are required. |

References

-

Wasternack, C., & Hause, B. (2013).[5][6] Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development.[2] Annals of Botany. Link

-

Vidal, J. P. (1982). Process for preparing methyl jasmonate and related compounds. U.S. Patent 4,328,362. Link

-

Helmchen, G. (1990). Enantioselective synthesis of cyclopentanoid antibiotics and prostaglandins. Chemical Reviews. Link

-

Kiyota, H. (2006). Synthesis of naturally occurring jasmonoids. Natural Product Communications. Link

-

Firmenich SA. (2000). Process for the preparation of methyl dihydrojasmonate. European Patent EP1069106. Link

Sources

- 1. Jasmonic Acid in Plant Responses | Encyclopedia MDPI [encyclopedia.pub]

- 2. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]

- 6. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Yield Optimization for (2,3-Dihydroxycyclopentyl)acetic Acid

This technical guide addresses the yield optimization for the synthesis of (2,3-Dihydroxycyclopentyl)acetic acid , a polar intermediate often encountered in the synthesis of carbocyclic nucleosides (e.g., Aristeromycin analogs) and prostaglandin derivatives.

The primary "yield killers" for this specific molecule are aqueous solubility losses during workup and the uncontrolled equilibrium between the free acid and its

Part 1: Executive Analysis of Yield Loss

If you are observing low yields (typically <40%), the molecule is likely not being destroyed but rather mismanaged during isolation . The structure contains a carboxylic acid tail and a cis-diol on a cyclopentane ring. This creates two critical failure points:

-

The "Water Trap": The product is a highly polar polyol-carboxylic acid. Standard diethyl ether or hexane/ethyl acetate extractions will leave 80%+ of your product in the aqueous phase.

-

The Lactone Equilibrium: The C2-hydroxyl group is in a

-position relative to the carboxylic acid. Under acidic conditions (or even on silica gel), this molecule spontaneously cyclizes to form a bicyclic lactone (2-oxabicyclo[3.3.0]octan-3-one derivative). If you purify for the acid but have the lactone (or vice versa), you perceive this as "missing mass."

Part 2: Optimized Synthetic Route

To maximize yield, we must control the precursor quality and the oxidation state. The recommended route utilizes the Johnson-Claisen Rearrangement followed by Upjohn Dihydroxylation .

Step 1: Precursor Synthesis (The Alkene)

Target: (Cyclopent-2-enyl)acetic acid Avoid alkylating cyclopentadiene directly, as regio-control is poor.

-

Protocol: React 2-cyclopenten-1-ol with triethyl orthoacetate in the presence of a catalytic weak acid (propionic acid) at 140°C.

-

Mechanism: This [3,3]-sigmatropic rearrangement guarantees the formation of the C-C bond with high regioselectivity and prevents the formation of conjugated diene side-products.

-

Yield Target: >85%

Step 2: Dihydroxylation (The Critical Step)

Target: (2,3-Dihydroxycyclopentyl)acetic acid

-

Reagents: Catalytic

(or -

Why this method? The Upjohn condition is robust. However, the workup is where the yield is won or lost.

Workflow Visualization

Caption: Optimized synthetic workflow distinguishing between lactone isolation (preferred for yield) and salt formation.

Part 3: Troubleshooting & FAQs

Module 1: The "Disappearing Product" (Solubility)

Q: I extracted the Upjohn reaction mixture with EtOAc, but the mass recovery is <20%. Where is it? A: It is in the water phase. The presence of two hydroxyls and a carboxylic acid makes the molecule extremely hydrophilic (LogP < 0).

Corrective Protocol (Continuous Extraction):

-

Quench: Add solid

to the reaction mixture to reduce residual Os(VIII) to Os(IV) (black precipitate). Stir for 30 mins. -

Filter: Filter through a Celite pad to remove the osmium solids.

-

Acidify: Adjust pH to ~2.0 using 1N HCl. Crucial: This protonates the acid, reducing water solubility slightly.

-

Extraction: Do not use a separatory funnel. Use a continuous liquid-liquid extractor with Ethyl Acetate or n-Butanol for 12-24 hours.

-

Alternative (Lyophilization): If continuous extraction is unavailable, freeze-dry the aqueous phase completely. Triturate the resulting solid with warm MeOH or dry Acetone/EtOH (9:1) to dissolve the product while leaving inorganic salts behind.

Module 2: The "Ghost" Signals (Lactonization)

Q: My NMR shows split peaks and complex multiplets. Is it a diastereomer mixture?

A: Likely not. It is likely a mixture of the free acid and the

-

Free Acid: Open chain, polar.

-

Lactone: Bicyclic (2-oxabicyclo[3.3.0]octan-3-one core), less polar.

Corrective Protocol (Forcing Uniformity): You cannot easily purify the mixture. You must drive the equilibrium to one side.

-

To maximize yield (Recommended): Drive it to the Lactone .

-

Treat the crude mixture with catalytic p-TsOH in refluxing Benzene or Toluene (with Dean-Stark trap) or simply stir in DCM with mild acid.

-

The lactone is far more soluble in organic solvents and can be purified via flash chromatography (SiO2, Hex/EtOAc).

-

Note: The lactone can be hydrolyzed back to the acid salt (using LiOH/THF/H2O) immediately before the next biological assay or reaction step.

-

Module 3: Stereocontrol

Q: How do I ensure the hydroxyls are syn to each other but anti to the acetic acid tail? A: The Upjohn dihydroxylation is inherently syn-selective for the incoming oxygens. The facial selectivity (relative to the existing acetic acid chain) is governed by steric strain.

-

Steric Model: The acetic acid side chain (at C1) will adopt a pseudo-equatorial position to minimize strain. The

will attack from the less hindered face (anti to the side chain). -

Result: The major diastereomer is typically the all-cis or 1,2-trans-2,3-cis isomer depending on the specific conformer, but predominantly anti-facial attack relative to bulky substituents is favored.

-

Validation: Use NOESY NMR. If the C1-H and C2-H show a strong correlation, they are cis.

Data Summary: Isolation Method Comparison